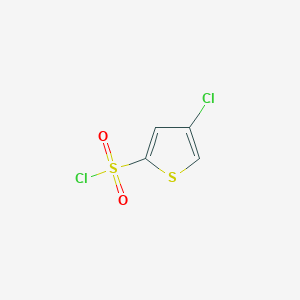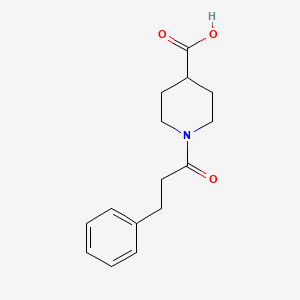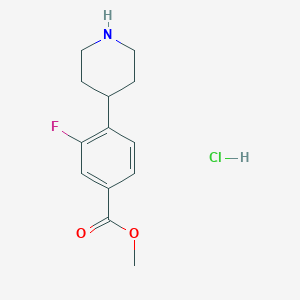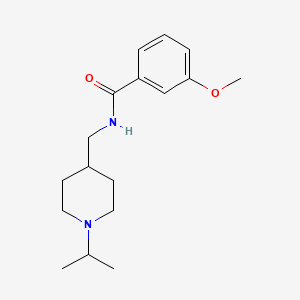
4-Chlorothiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorothiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2Cl2O2S2. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its reactivity and is widely used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Mecanismo De Acción
Target of Action
Based on its structural similarity to other sulfonyl chloride compounds, it’s likely that it reacts with nucleophilic sites in biological molecules .
Mode of Action
4-Chlorothiophene-2-sulfonyl chloride is likely to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile (in this case, the sulfonyl chloride group) forms a bond with an electron-rich aromatic ring (the thiophene ring). This reaction typically involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, its stability could be compromised under certain conditions, such as high temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chlorothiophene-2-sulfonyl chloride can be synthesized through the chlorosulfonation of 4-chlorothiophene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) and phosphorus pentachloride (PCl5) as reagents. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the sulfonyl chloride group, the compound is highly reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl2, Br2), acids (H2SO4), and other electrophiles.
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through reactions with alcohols.
Halogenated Derivatives: Formed through electrophilic substitution with halogens.
Aplicaciones Científicas De Investigación
4-Chlorothiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorothiophene-2-sulfonyl chloride: Similar structure but with the chlorine atom at a different position.
4,5-Dichlorothiophene-2-sulfonyl chloride: Contains an additional chlorine atom, leading to different reactivity and applications.
Uniqueness
4-Chlorothiophene-2-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of a wide range of sulfur-containing compounds .
Propiedades
IUPAC Name |
4-chlorothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYGKBEZSAAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016315-26-6 |
Source


|
| Record name | 4-chlorothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2823204.png)



![6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2823211.png)
![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2823219.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2823221.png)

![3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
